![molecular formula C13H10N2 B179634 3-(naphthalen-1-yl)-1H-pyrazole CAS No. 150433-19-5](/img/structure/B179634.png)
3-(naphthalen-1-yl)-1H-pyrazole
Overview
Description
3-(naphthalen-1-yl)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a naphthalene group at the 3-position Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions, and naphthalene is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings
Mechanism of Action
Target of Action
For instance, a compound with a naphthalen-1-yl group, N-(naphthalen-1-yl) phenazine-1-carboxamide (NNPCN), has been studied for its inhibitory effects on Rhizoctonia solani . Another compound, JWH-018, which also contains a naphthalen-1-yl group, acts as a full agonist at both the CB1 and CB2 cannabinoid receptors .
Mode of Action
For example, NNPCN was found to inhibit Rhizoctonia solani by affecting the microscopic morphology of the organism .
Biochemical Pathways
Studies on nnpcn have shown that it affects several metabolic pathways, including steroid biosynthesis and abc transporters .
Pharmacokinetics
The admet properties of similar compounds have been studied .
Result of Action
For instance, NNPCN was found to cause hyphal swelling, uneven thickness, fractures, deformities, and increased hyphal surface warts in Rhizoctonia solani .
Action Environment
For example, the photoisomerization of certain naphthalen-1-yl compounds has been found to trigger rapid bending away from the light source .
Biochemical Analysis
Biochemical Properties
It is known that pyrazole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the pyrazole derivative and the biomolecule it interacts with .
Cellular Effects
It is hypothesized that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Future studies should focus on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
Future studies should aim to identify any enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels .
Subcellular Localization
Future studies should investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(naphthalen-1-yl)-1H-pyrazole typically involves the cyclization of hydrazine derivatives with 1-naphthyl ketones. One common method is the reaction of 1-naphthylhydrazine with 1,3-diketones under acidic or basic conditions to form the pyrazole ring. The reaction can be carried out in solvents such as ethanol or acetic acid, and the product is usually purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(naphthalen-1-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyl or carboxyl groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon to reduce any double bonds or nitro groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Biological Activities
3-(Naphthalen-1-yl)-1H-pyrazole and its derivatives exhibit a range of biological activities, making them valuable in medicinal chemistry. Key applications include:
- Anticancer Activity : Research indicates that pyrazole derivatives, including those containing naphthalene moieties, demonstrate potent antiproliferative effects against various cancer cell lines. For instance, compounds derived from this compound showed significant cytotoxicity against breast cancer cell lines (MDA-MB-231 and T-47D) with IC50 values ranging from 3.14 to 4.92 µM . These compounds were also evaluated for their ability to inhibit epidermal growth factor receptor (EGFR), which is crucial in cancer progression.
- Anti-inflammatory Properties : Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For example, 2-(5-substituted-1H-pyrazol-3-yl)naphthalen-1-ol derivatives were tested for in vivo anti-inflammatory activity using carrageenan-induced paw edema in rats, showing promising results compared to standard anti-inflammatory drugs .
- Antimicrobial Effects : The compound has also been studied for its antibacterial properties. Synthesized copper complexes of naphthalene pyrazole ligands were evaluated against pathogenic strains such as Staphylococcus aureus and Pseudomonas aeruginosa, demonstrating significant antimicrobial activity .
Case Studies and Research Findings
Several studies have documented the efficacy and applications of this compound:
Comparison with Similar Compounds
Similar Compounds
1-(naphthalen-1-yl)-3-phenylprop-2-en-1-one: A chalcone derivative with similar structural features but different reactivity and applications.
Naphthopyrans: Compounds with a naphthalene ring fused to a pyran ring, known for their photochromic properties.
Naphthalen-1-ylmethanone derivatives: Compounds with a naphthalene ring attached to a carbonyl group, used in various chemical and biological applications.
Uniqueness
3-(naphthalen-1-yl)-1H-pyrazole is unique due to the presence of both a pyrazole ring and a naphthalene group, which confer distinct chemical and biological properties.
Biological Activity
3-(Naphthalen-1-yl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Synthesis
The compound this compound features a naphthalene moiety attached to a pyrazole ring, which contributes to its unique chemical properties. The synthesis typically involves the condensation of naphthalene derivatives with hydrazines or other suitable reagents under controlled conditions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds synthesized from this base structure have shown potent antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231 and T-47D) with IC50 values ranging from 3.14 to 4.92 µM .
Table 1: Anticancer Activity of Pyrazole Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
3-(Naphthalen-1-yl)-4,5-dihydro-pyrazole | MDA-MB-231 | 4.92 | Induction of apoptosis |
3-(Naphthalen-1-yl)-thiazol-4(5H)-one hybrid | T-47D | 3.14 | Inhibition of cell proliferation |
Antibacterial Activity
The antibacterial properties of this compound derivatives have also been investigated. Compounds such as Schiff bases derived from naphthalene-pyrazole structures have exhibited significant activity against both Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents .
Table 2: Antibacterial Activity
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Schiff base derivative | E. coli | 32 µg/mL |
Schiff base derivative | S. aureus | 16 µg/mL |
The biological activity of this compound is believed to be mediated through various mechanisms:
- Induction of Apoptosis : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells, leading to increased early and late apoptosis rates compared to control groups .
- Enzyme Inhibition : The interaction with specific enzymes or receptors may inhibit critical cellular pathways, contributing to the observed anticancer and antibacterial effects .
Case Study 1: Anticancer Efficacy
A study focused on the synthesis and evaluation of pyrazole-thiazol hybrids derived from this compound demonstrated their ability to induce apoptosis in MDA-MB-231 cells by up to 34.22%, highlighting their potential as novel anticancer agents .
Case Study 2: Antibacterial Properties
Another investigation assessed the antibacterial efficacy of a series of naphthalene-pyrazole derivatives against UPEC strains responsible for urinary tract infections. Results indicated that these compounds could effectively inhibit bacterial growth, suggesting their utility in treating resistant infections .
Properties
IUPAC Name |
5-naphthalen-1-yl-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-2-6-11-10(4-1)5-3-7-12(11)13-8-9-14-15-13/h1-9H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZLXTOULIAGKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=NN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371789 | |
Record name | 3-(naphthalen-1-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150433-19-5 | |
Record name | 3-(1-Naphthalenyl)-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150433-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(naphthalen-1-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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